molecular formula C17H17N3O4S B4963781 dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate

dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate

Cat. No. B4963781
M. Wt: 359.4 g/mol
InChI Key: RDZUTURHYKOUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a derivative of isophthalic acid and is used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate is not fully understood. However, it is believed to act as a methionine precursor, which is an essential amino acid for protein synthesis. dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate is converted into 2-methylthio-1H-imidazole-4-carboxylic acid (MTCA) in the body, which is then converted into methionine. Methionine is involved in various physiological processes, including protein synthesis, DNA methylation, and neurotransmitter synthesis.
Biochemical and Physiological Effects:
dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of genes involved in protein synthesis and DNA methylation. dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate has also been shown to increase the activity of enzymes involved in neurotransmitter synthesis. In addition, dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate has been shown to improve the growth performance and feed efficiency of animals.

Advantages and Limitations for Lab Experiments

Dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other methionine precursors. However, dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate has a strong odor, which can be unpleasant to work with.

Future Directions

There are several future directions for the study of dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate. One potential direction is the development of new synthesis methods to improve the yield and purity of dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate. Another direction is the study of the mechanism of action of dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate to better understand its physiological effects. Additionally, the potential use of dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate as a feed additive in aquaculture and poultry industries should be further explored. Finally, the use of dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate as a corrosion inhibitor in the oil and gas industry should be studied in more detail.
In conclusion, dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate is needed to fully understand its potential and limitations.

Synthesis Methods

Dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate can be synthesized through a multistep process starting from isophthalic acid. The first step involves the reaction of isophthalic acid with thionyl chloride to form isophthaloyl chloride. The isophthaloyl chloride is then reacted with 3-methyl-2-pyridinamine to form the intermediate product. The intermediate product is then treated with dimethyl sulfate to form dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate.

Scientific Research Applications

Dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate has been extensively studied for its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate has also been used as a corrosion inhibitor in the oil and gas industry. In addition, dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate has been studied for its potential use as a feed additive in the animal industry to improve growth performance and feed efficiency.

properties

IUPAC Name

dimethyl 5-[(3-methylpyridin-2-yl)carbamothioylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-5-4-6-18-14(10)20-17(25)19-13-8-11(15(21)23-2)7-12(9-13)16(22)24-3/h4-9H,1-3H3,(H2,18,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZUTURHYKOUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-{[(3-methylpyridin-2-yl)carbamothioyl]amino}benzene-1,3-dicarboxylate

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